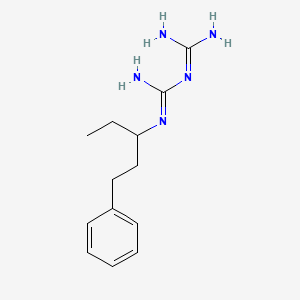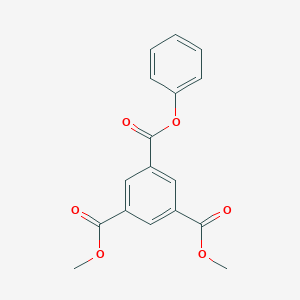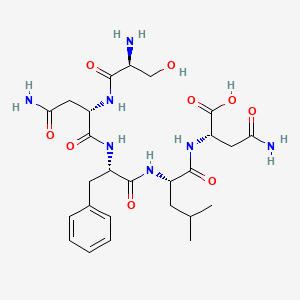![molecular formula C14H28SiSn B14221910 Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- CAS No. 498547-49-2](/img/structure/B14221910.png)
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- is a specialized organosilicon compound. It is characterized by the presence of both silicon and tin atoms within its molecular structure, making it a unique compound in the realm of organometallic chemistry. This compound is often utilized in various chemical reactions due to its distinctive reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- typically involves the reaction of triethylsilane with a stannylated alkyne. The reaction conditions often require the presence of a catalyst, such as palladium or nickel complexes, to facilitate the coupling reaction. The process generally occurs under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and tin oxide derivatives.
Reduction: It can participate in reduction reactions, often facilitated by hydride donors.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or organolithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organotin compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential in modifying biomolecules and as a tool in bioorthogonal chemistry.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its unique reactivity and properties.
作用機序
The mechanism by which Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the tin atom can participate in catalytic cycles, facilitating various chemical transformations. These interactions enable the compound to act as a versatile reagent in numerous chemical processes.
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler organosilicon compound used primarily as a reducing agent.
Trimethylsilylacetylene: Another organosilicon compound with applications in cross-coupling reactions.
Tributylstannylsilane: An organotin compound with similar reactivity but different steric and electronic properties.
Uniqueness
Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]- stands out due to the presence of both silicon and tin atoms, which confer unique reactivity and versatility. Its ability to participate in a wide range of chemical reactions, coupled with its applications in diverse fields, highlights its significance in scientific research and industrial applications.
特性
CAS番号 |
498547-49-2 |
|---|---|
分子式 |
C14H28SiSn |
分子量 |
343.17 g/mol |
IUPAC名 |
triethyl(4-trimethylstannylpent-4-en-1-ynyl)silane |
InChI |
InChI=1S/C11H19Si.3CH3.Sn/c1-5-9-10-11-12(6-2,7-3)8-4;;;;/h1,6-9H2,2-4H3;3*1H3; |
InChIキー |
RTPGDQCNMFNZOQ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CCC(=C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


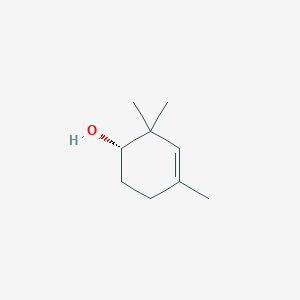
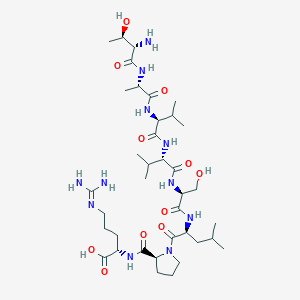
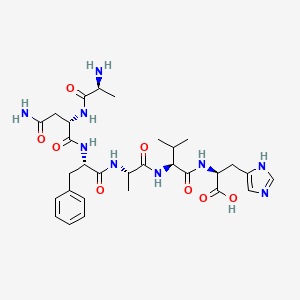

![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)

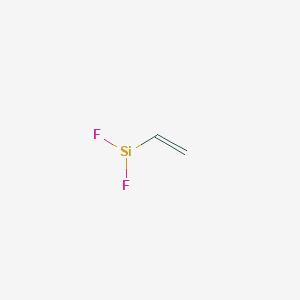
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
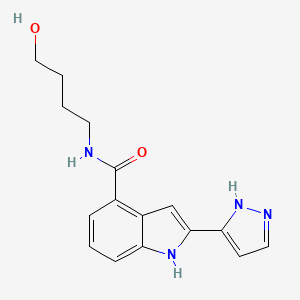

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
